4,6-Diethyldibenzothiophene
Overview
Description
4,6-Diethyldibenzothiophene is an organosulfur compound with the molecular formula C16H16S. It is a derivative of dibenzothiophene, where two ethyl groups are substituted at the 4 and 6 positions of the benzene rings. This compound is of particular interest due to its presence in petroleum and its role in the desulfurization process.
Mechanism of Action
Target of Action
The primary targets of 4,6-Diethyldibenzothiophene are currently unknown. This compound is a heterocyclic building block
Biochemical Pathways
One study suggests that it may be involved in the hydrodesulfurization (HDS) process, a critical step in the purification of fossil fuels . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Diethyldibenzothiophene can be synthesized through various methods. One common approach involves the alkylation of dibenzothiophene with ethyl halides in the presence of a strong base. Another method includes the Friedel-Crafts alkylation of dibenzothiophene using ethyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethyldibenzothiophene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,6-Diethyldibenzothiophene has several applications in scientific research:
Organic Semiconductor Materials: Due to its aromatic structure and conjugated system, it is investigated for use in organic electronics, such as transistors, solar cells, and light-emitting diodes.
Synthesis of Novel Organosulfur Compounds: It serves as a building block for synthesizing more complex organosulfur compounds used in medicinal chemistry, materials science, and catalysis.
Reference Material in Petroleum Analysis: It is used as a reference material for studying the desulfurization processes in petroleum refining.
Comparison with Similar Compounds
4,6-Dimethyldibenzothiophene: Similar in structure but with methyl groups instead of ethyl groups.
Dibenzothiophene: The parent compound without any alkyl substitutions.
4-Methyldibenzothiophene: Contains a single methyl group, making it less sterically hindered than 4,6-Diethyldibenzothiophene.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties influence its reactivity in chemical reactions and its applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4,6-diethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQGGSYHJPHWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348890 | |
Record name | 4,6-Diethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132034-91-4 | |
Record name | 4,6-Diethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.